molecular formula C14H15NO4S2 B2778042 (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 612803-67-5

(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No. B2778042
CAS RN: 612803-67-5
M. Wt: 325.4
InChI Key: HCFFNSTVMNJHMA-PKNBQFBNSA-N
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Description

The compound “(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a thioxothiazolidinone group, which is a type of heterocyclic compound containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring and the thioxothiazolidinone group. Furan rings can be formed through various methods, including the cyclization of 1,4-diketones . Thioxothiazolidinones can be synthesized from α-haloketones and thiourea .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Techniques such as NMR and FTIR spectroscopy could be used to elucidate the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring and the thioxothiazolidinone group. Furan rings are known to undergo reactions such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioxothiazolidinone group could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer and Antiangiogenic Properties

Compounds structurally related to (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate have been extensively studied for their anticancer and antiangiogenic effects. For example, novel thioxothiazolidin-4-one derivatives demonstrated significant anticancer activity by inhibiting tumor growth and angiogenesis in mouse models. These compounds reduced ascites tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumors (EAT). They exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, suggesting potential as anticancer therapy candidates capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010). Further research into thiazolidinone derivatives showed moderate to strong antiproliferative activity against human leukemia cells, highlighting the importance of the thiazolidinone moiety's electron-donating groups for anticancer properties (Chandrappa et al., 2009).

Antimicrobial Activity

In addition to anticancer effects, derivatives have been explored for antimicrobial properties. A study on ethyl(3-aryl-2-bromo)propanoate reactions with 4-(furan-2-ylmethyl)thiosemicarbazones showed antimicrobial activity, particularly in compounds with specific substituents, indicating the structure-activity relationship importance for designing potent antimicrobial agents (В. М. Цялковский et al., 2005).

Photocatalytic Applications

The photocatalytic generation of singlet oxygen, crucial for various chemical transformations, has been enhanced using water-compatible poly-benzothiadiazoles derived from thiol-yne chemistry. These polymers, modified to improve water compatibility, were effective in converting furoic acid to 5-hydroxy-2(5H)-furanone under light exposure, showcasing potential applications in green chemistry and environmental remediation (Urakami et al., 2013).

Synthesis of Heterocycles

The hetero-Diels–Alder reaction has been utilized to synthesize novel thiopyrano[2,3-d]thiazole derivatives from 5-arylidene-4-thioxo-2-thiazolidinones and 2(5H)furanone. These reactions, alongside related acylation-based tandem processes, expanded the repertoire of synthetic routes to access diverse heterocyclic compounds, underlining the versatility of (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate related structures in organic synthesis (Lozynskyi et al., 2016).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential applications. For example, furan derivatives have been studied for their potential use in pharmaceuticals and other industries .

properties

IUPAC Name

propyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-2-7-19-12(16)5-6-15-13(17)11(21-14(15)20)9-10-4-3-8-18-10/h3-4,8-9H,2,5-7H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFFNSTVMNJHMA-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

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